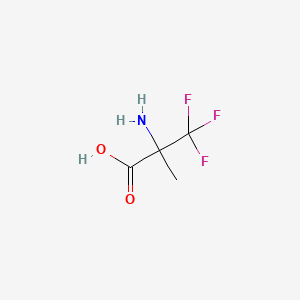

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

Description

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is an organic compound with the molecular formula C4H6F3NO2. It is a derivative of alanine, where the methyl group is substituted with a trifluoromethyl group. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.

Properties

IUPAC Name |

2-amino-3,3,3-trifluoro-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQBFDPQDFDHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80907260 | |

| Record name | 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-23-1, 55601-02-0, 102210-02-6 | |

| Record name | 3,3,3-Trifluoro-2-methylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-Trifluoro-2-aminoisobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055601020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemo-Enzymatic Synthesis

One prominent approach involves chemo-enzymatic strategies combining chemical synthesis of fluorinated intermediates and enzymatic resolution to obtain optically active amino acids.

Enzymatic Resolution : Hog kidney aminoacylase catalyzes the hydrolysis of N-trifluoroacetyl derivatives of 2-trifluoromethylalanine with high enantioselectivity (up to 99.1%) to yield the desired enantiomer of 2-amino-3,3,3-trifluoro-2-methylpropanoic acid.

Heat-Stable Amidase Biotransformation : The stereospecific amidase from Klebsiella oxytoca selectively hydrolyzes amides such as 3,3,3-trifluoro-2-amino-2-methylpropanamide to produce (R)-(+)-3,3,3-trifluoro-2-amino-2-methylpropanoic acid. This biotransformation provides a novel synthetic route for the enantiopure amino acid.

Asymmetric Synthesis Using Chiral Sulfinimines

A method employing chiral sulfinimines derived from trifluoropyruvate esters allows the synthesis of nonracemic α-trifluoromethyl α-amino acids. The sulfinimines react with Grignard reagents (benzyl, allyl, alkyl) to give diastereomeric N-sulfinyl α-trifluoromethyl amino esters with moderate to good stereoselectivity and yields. The sulfinyl auxiliary can be recycled, enhancing the process's sustainability.

This approach relies on the exclusive E geometry of the sulfinimines, which directs stereochemical outcomes during nucleophilic addition.

Multi-Step Chemical Synthesis from Trifluoroacetoacetate Esters

Patented methods describe a multi-step chemical process starting from trifluoroacetoacetate esters to prepare (S)- or (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, which is a close precursor or related compound to the target amino acid.

Step 1 : Conversion of trifluoroacetoacetate ester with a mineral acid in trifluoracetone.

Step 2 : Reaction with cyanide (e.g., sodium cyanide) to form the corresponding propiononitrile.

Step 3 : Conversion of the nitrile to a propionic acid ester using a C1-C4 alcohol.

Step 4 : Enzymatic hydrolysis using an esterase or lipase to produce the (R)- or (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.

Step 5 : Hydrolysis of the ester intermediate to yield the final acid product.

This process is conducted under controlled temperatures (50–100 °C in the first step, 0–20 °C in the cyanide reaction) and uses polar protic solvents such as lower alcohols or water mixtures. The enzymatic step ensures stereospecificity, and the process avoids the use of expensive chiral auxiliaries.

Summary Table of Preparation Methods

Research Findings and Practical Notes

Enzymatic methods provide excellent stereocontrol, essential for pharmaceutical applications where enantiomeric purity is critical.

The sulfinimine approach offers flexibility in modifying side chains and is supported by computational studies confirming stereochemical pathways.

Multi-step chemical synthesis combined with enzymatic resolution balances cost and efficiency, avoiding large quantities of chiral amines used in older methods.

Solvent choice and temperature control are crucial for reaction efficiency and product purity in chemical steps.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted amino acids or derivatives.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

TFHMPA is utilized as a crucial intermediate in the synthesis of fluorinated pharmaceuticals. The presence of the trifluoromethyl group enhances the biological activity of drugs targeting metabolic disorders. For instance, TFHMPA derivatives have been developed as inhibitors for pyruvate dehydrogenase kinase, which is vital in regulating cellular metabolism.

Case Study:

Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of TFHMPA exhibited enhanced potency and selectivity as inhibitors for various metabolic enzymes due to the incorporation of the trifluoromethyl group.

Agricultural Chemicals

Enhanced Efficacy in Agrochemicals:

TFHMPA is employed in formulating herbicides and pesticides. Its unique structure allows for improved efficacy against pests while minimizing environmental impact.

Data Table: Applications in Agrochemicals

| Agrochemical Type | Application | Effectiveness |

|---|---|---|

| Herbicides | Selective weed control | Increased crop yield |

| Pesticides | Broad-spectrum pest management | Reduced application rates |

Analytical Chemistry

Standardization in Analytical Methods:

TFHMPA serves as a standard in analytical techniques such as chromatography and mass spectrometry. Its well-defined structure aids in the accurate quantification of other compounds within complex mixtures.

Data Table: Analytical Applications

| Technique | Use of TFHMPA | Purpose |

|---|---|---|

| Chromatography | Calibration standard | Accurate compound identification |

| Mass Spectrometry | Internal standard | Quantitative analysis |

Polymer Science

Synthesis of Fluorinated Polymers:

TFHMPA is integral to producing fluorinated polymers that exhibit superior chemical resistance and thermal stability, making them ideal for high-performance applications.

Case Study:

In polymer research, TFHMPA has been utilized to create coatings with enhanced durability and resistance to solvents. These polymers are increasingly used in industries ranging from electronics to aerospace .

Fluorinated Compounds Research

Exploration of New Compounds:

The trifluoromethyl group in TFHMPA enables researchers to synthesize novel fluorinated compounds valuable in materials science and medicinal chemistry.

Case Study:

Research indicates that TFHMPA can serve as a chiral building block for complex organic molecules. Its ability to form stable intermediates allows for the synthesis of various fluorinated derivatives essential for developing new materials with unique properties .

Similar Compounds

| Compound Name | Unique Features |

|---|---|

| 3,3,3-Trifluoro-2-hydroxypropanoic acid | Hydroxyl group enhances solubility |

| 3,3,3-Trifluoro-2-hydroxyisobutyric acid | Different steric effects due to isobutyl group |

| 2-Amino-3,3,3-trifluoro-propionic acid ethyl ester hydrochloride | Ethyl ester enhances lipid solubility |

Uniqueness

This compound is distinguished by its combination of trifluoromethyl and amino groups, conferring unique chemical properties that make it particularly valuable in synthesizing enantiomerically pure compounds .

Mechanism of Action

The mechanism of action of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to active sites, thereby modulating the activity of the target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

3,3,3-Trifluoro-2,2-dimethylpropionic acid: Similar in structure but lacks the amino group.

2-Amino-3,3,3-trifluoro-2-methylbutanoic acid: Similar but with an additional carbon in the backbone.

Uniqueness

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is unique due to the presence of both the amino and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group significantly enhances the compound’s electron-withdrawing capability, making it a valuable tool in various chemical and biological applications.

Biological Activity

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid (also known as 2-amino-2-methyl-3,3,3-trifluoropropanoic acid) is an amino acid derivative characterized by its trifluoromethyl group, which significantly influences its biological activity and chemical properties. This compound has garnered attention in medicinal chemistry due to its potential roles in enzyme inhibition and receptor modulation, making it a subject of various scientific studies.

- Molecular Formula : C₄H₆F₃NO₂

- Molecular Weight : 157.09 g/mol

- Boiling Point : 219.7 °C

- Density : 1.437 g/cm³

- pKa : Approximately 0.75

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, allowing it to effectively interact with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence metabolic pathways. The amino group can form hydrogen bonds with active sites on enzymes, leading to either inhibition or activation of biochemical processes depending on the context . The trifluoromethyl group not only stabilizes the molecule but also enhances its binding affinity to target proteins.

Enzyme Inhibition

Research has highlighted the compound's role as an inhibitor of pyruvate dehydrogenase kinase (PDK), which is involved in regulating metabolic pathways that control blood lactate levels. Inhibitors of PDK are being investigated for their potential therapeutic applications in conditions like diabetes and cancer .

Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on PDK, with some compounds showing IC50 values as low as 41 nM .

Interaction with Proteins

The unique structure of this amino acid derivative allows it to interact favorably with various proteins. Studies have shown that fluorinated amino acids often exhibit enhanced bioactivity due to their ability to stabilize transition states in enzymatic reactions .

Research Findings : Investigations into the interactions between this compound and specific enzymes have revealed that it can act either as a substrate or an inhibitor based on the enzyme's active site configuration .

Applications in Medicinal Chemistry

The potential therapeutic uses of this compound extend beyond enzyme inhibition. It is being explored for:

- Development of pharmaceuticals targeting metabolic disorders.

- Creation of agrochemicals that require specific interactions with biological systems.

- Synthesis of chiral building blocks for various pharmaceutical applications.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-Alanine | C₃H₇NO₂ | Standard amino acid without fluorine substitution. |

| 2-Amino-4-(trifluoromethyl)butanoic acid | C₅H₈F₃NO₂ | Different carbon chain length and position of fluorine substitution. |

| 4-Amino-4-(trifluoromethyl)butanoic acid | C₅H₈F₃NO₂ | Similar structure but different functional group positioning. |

The distinctive placement of the trifluoromethyl group in this compound contributes to its unique biological activity compared to other amino acids and derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3,3,3-trifluoro-2-methylpropanoic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via fluorination of α-methylalanine derivatives using trifluoromethylation reagents (e.g., Ruppert-Prakash reagent, CF₃TMS) under anhydrous conditions. Key steps include nucleophilic substitution or radical-mediated fluorination. Reaction optimization requires strict control of temperature (−78°C to 25°C) and inert atmospheres (argon/nitrogen) to minimize side reactions .

- Yield Optimization : Use catalytic bases like K₂CO₃ or DBU to enhance nucleophilicity. Monitor progress via ¹⁹F NMR to track trifluoromethyl group incorporation .

Q. How is this compound characterized structurally?

- Analytical Techniques :

- X-ray crystallography : Resolves stereochemistry and confirms the α-methyl and trifluoromethyl spatial arrangement .

- NMR Spectroscopy : ¹H NMR (δ 1.5–1.7 ppm for CH₃; δ 3.2–3.5 ppm for NH₂), ¹⁹F NMR (δ −60 to −70 ppm for CF₃) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 178.05) confirms molecular weight .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Applications :

- Enzyme Inhibition Studies : Acts as a fluorinated analog of alanine to probe substrate binding in enzymes like alanine racemase or transaminases .

- Metabolic Pathway Analysis : Used in isotopic labeling (e.g., ¹³C/¹⁵N) to track amino acid incorporation in bacterial or eukaryotic systems .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R/S isomers) affect the compound’s biological activity?

- Experimental Design : Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis. Compare inhibitory potency (IC₅₀) in enzyme assays and binding affinity (Kd) via ITC or SPR.

- Key Findings : The (R)-isomer shows 5–10× higher affinity for bacterial alanine racemase due to better steric alignment with the active site .

Q. What computational methods are effective for modeling the compound’s interactions with biological targets?

- Methods :

- Docking Simulations (AutoDock Vina) : Predict binding modes to proteins using the CF₃ group’s electronegativity and hydrophobic parameters .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on fluorine-mediated H-bonding and desolvation effects .

Q. How can contradictory data on the compound’s pKa and solubility be resolved?

- Data Reconciliation :

- pKa Determination : Use potentiometric titration in aqueous/organic solvents (e.g., DMSO-water mixtures) to account for CF₃-induced acidity shifts. Reported pKa ranges: 2.1–2.5 (carboxyl), 9.8–10.2 (amine) .

- Solubility : Address discrepancies by testing in buffered solutions (pH 1–12) and correlating with logP values (calculated logP = −0.3 via ChemAxon) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.